Introduction: Defining the Molecule and Its Context
Introduction: Defining the Molecule and Its Context
An In-depth Technical Guide to 2,6-Dipropylaniline (CAS 261527-91-7)
2,6-Dipropylaniline, identified by CAS number 261527-91-7, is a primary aromatic amine characterized by a benzene ring substituted with an amino group and two n-propyl groups at the ortho positions.[1] This specific substitution pattern places it in the class of sterically hindered anilines. It is crucial to distinguish this molecule from its more commonly referenced isomer, 2,6-diisopropylaniline (CAS 24544-04-5), as the difference in the alkyl chain structure—straight versus branched—imparts subtle but significant changes in physical properties and reactivity.[2]
The presence of the bulky n-propyl groups flanking the amino functional group is the most defining structural feature. This steric shielding kinetically hinders the nitrogen atom, modulating its nucleophilicity and basicity compared to unhindered anilines.[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of 2,6-dipropylaniline for professionals in research and chemical development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical properties and spectroscopic fingerprint is foundational to its application in any experimental setting.
Physicochemical Properties
The properties of 2,6-dipropylaniline are summarized in the table below. These values are critical for predicting its behavior in various solvent systems, designing purification strategies (e.g., distillation), and assessing its environmental distribution. The octanol-water partition coefficient (LogKow) of 3.38, for instance, suggests a significant lipophilic character.[4]
| Property | Value | Unit | Source(s) |
| CAS Number | 261527-91-7 | - | |
| Molecular Formula | C₁₂H₁₉N | - | [1] |
| Molecular Weight | 177.29 | g/mol | [1] |
| Boiling Point | 277 | °C | |
| Melting Point | 22.3 | °C | [4] |
| Density | 0.933 | g/cm³ | [4] |
| Vapor Pressure | 3.04e-3 | mmHg | [4] |
| Water Solubility | 1.92e-3 (experimental) | M | [4] |
| LogKow (Octanol-Water) | 3.38 (experimental) | - | [4] |
| pKa (Basic Apparent) | 4.39 (experimental) | - | [4] |
| Refractive Index | 1.53 | - | [4] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Aromatic bonds (double bonds for representation) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituents N1 [pos="0,2!", label="NH₂", fontcolor="#34A853"]; C1 -- N1;
// Propyl group 1 (left) C2_P1 [pos="-1.74,1!", label="CH₂"]; C2 -- C2_P1; C2_P2 [pos="-2.61,0.5!", label="CH₂"]; C2_P1 -- C2_P2; C2_P3 [pos="-3.48,1!", label="CH₃"]; C2_P2 -- C2_P3;
// Propyl group 2 (right) C6_P1 [pos="1.74,1!", label="CH₂"]; C6 -- C6_P1; C6_P2 [pos="2.61,0.5!", label="CH₂"]; C6_P1 -- C6_P2; C6_P3 [pos="3.48,1!", label="CH₃"]; C6_P2 -- C6_P3;
// Aromatic Protons H3 [pos="-1.5,-1!", label="H"]; C3 -- H3; H4 [pos="0,-1.8!", label="H"]; C4 -- H4; H5 [pos="1.5,-1!", label="H"]; C5 -- H5; }digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [color="#4285F4", arrowhead=normal];// Nodes Reactants [label="Aniline +\n1-Propene (or 1-Halopropane)"]; Reactor [label="High-Pressure Autoclave\nCatalyst (e.g., Al-Anilide)\n280-310°C", shape=cylinder, fillcolor="#FBBC05"]; Crude [label="Crude Product Mixture\n(Mono-, Di-, Poly-alkylated anilines)"]; Purification [label="Fractional Distillation\n(Under Vacuum)", shape=invhouse, fillcolor="#EA4335"]; Product [label="Pure 2,6-Dipropylaniline", shape=ellipse, fillcolor="#34A853"];
// Edges Reactants -> Reactor [label="Charge"]; Reactor -> Crude [label="Reaction & Cooldown"]; Crude -> Purification [label="Transfer"]; Purification -> Product [label="Isolation"]; }
Figure 2: Generalized workflow for the synthesis of 2,6-dipropylaniline.
Representative Experimental Protocol (Conceptual)
This protocol is a self-validating system; progress can be monitored at each stage to ensure the transformation is proceeding as expected.
-
Catalyst Preparation & Reactor Setup : A high-pressure autoclave (e.g., 0.5 L) equipped with a stirrer, thermocouple, and pressure gauge is rendered inert (e.g., purged with argon). For an aluminum-anilide catalyst system, aniline and aluminum foil are charged into the reactor. [5]2. Charging Reactants : Aniline is added to the autoclave. The vessel is sealed and heated. The alkylating agent (e.g., 1-propene) is then introduced to achieve the desired molar ratio (e.g., 1:2 aniline to propene). [5]3. Reaction Execution : The mixture is heated to a high temperature (e.g., 280–310°C), initiating the reaction. [6]The reaction progress is monitored by observing the pressure drop as the gaseous propene is consumed. The reaction is maintained at temperature for a set duration (e.g., 1-8 hours).
-
Work-up and Purification : After cooling, the autoclave is vented. The crude reaction mixture is quenched (e.g., with water to destroy the catalyst), and the organic layer is separated.
-
Isolation : The final product is isolated from unreacted starting material and other byproducts (e.g., 2-propylaniline, 2,4,6-tripropylaniline) via fractional distillation under reduced pressure. The purity of the fractions can be validated by Gas Chromatography (GC).
Chemical Reactivity and Potential Applications
The reactivity of 2,6-dipropylaniline is dominated by its steric hindrance.
-
Reactivity of the Amino Group : The two ortho-propyl groups physically block access to the nitrogen lone pair. This significantly reduces its nucleophilicity and basicity compared to aniline. While it can still undergo reactions like acylation or serve as a ligand for metal centers, the reaction rates are often slower, and more forcing conditions may be required. [7]This property is valuable in catalysis, where it can be used to create bulky ligands that stabilize reactive metal centers or control the stereochemical outcome of a reaction. [2]
-
Electrophilic Aromatic Substitution : The amino group is a powerful activating, ortho-, para-director. However, the extreme steric bulk at the ortho positions makes electrophilic attack at these sites highly unfavorable. Consequently, electrophiles will almost exclusively attack the para position. This high regioselectivity is a key synthetic advantage. For example, nitration of the closely related 2,6-diisopropylaniline with a nitric/sulfuric acid mixture yields the 4-nitro product with very high selectivity. [8]
Figure 3: Steric direction of electrophilic substitution.
Potential applications for 2,6-dipropylaniline include:
-
Ligand Synthesis : As a precursor for bulky N-donor ligands used in organometallic chemistry and homogeneous catalysis. [2]* Polymer Additives : As a building block for antioxidants or stabilizers where steric hindrance can prevent unwanted side reactions.
-
Pharmaceutical/Agrochemical Intermediates : As a starting material for complex, highly substituted active ingredients.
Part 3: Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 261527-91-7 is not widely disseminated, a reliable hazard assessment can be made based on the known toxicology of its isomers and structurally similar anilines, such as 2,6-diisopropylaniline and 2,6-dimethylaniline. [9][10][11]
Hazard Identification
-
Acute Toxicity : Likely to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other substituted anilines. [10]* Irritation : Expected to cause skin and serious eye irritation. [12]* Aquatic Toxicity : May be harmful to aquatic life with long-lasting effects. [11]
Recommended Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves assuming these hazards and employing appropriate controls.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.
-
Respiratory Protection : If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.
-
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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Drahos, L., & Salcer, J. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269-77. [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
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American Society for Mass Spectrometry. (2011). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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University of Calgary. IR: amines. [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Royal Society of Chemistry. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
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Scribd. Preparation of 2,6-Diisopropylaniline PDF. [Link]
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U.S. Environmental Protection Agency. 2,6-Dipropylaniline Properties. CompTox Chemicals Dashboard. [Link]
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ResearchGate. (2009). Synthesis of 2,6-diisopropylaniline in high-pressure liquid jet reactor. [Link]
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Organic Syntheses. Procedure. [Link]
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Scribd. Mass Spectrometry Fragmentation Patterns. [Link]
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Journal of the American Chemical Society. (2026). C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. [Link]
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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Journal of the American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. [Link]
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National Center for Biotechnology Information. 2,6-Dipropylaniline. PubChem Compound Database. [Link]
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Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
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ResearchGate. (2025). Synthesis of New Sterically Hindered Anilines | Request PDF. [Link]
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CPAchem. (2023). Safety data sheet. [Link]
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Wikipedia. 2,6-Diisopropylaniline. [Link]
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The Automated Topology Builder. 2,6-Diisopropylaniline | C12H19N | MD Topology | NMR | X-Ray. [Link]
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ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,6-Diisopropylaniline. [Link]
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SpectraBase. 2,6-Diisopropylaniline - Optional[1H NMR] - Chemical Shifts. [Link]
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